Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This conversion is the first step in glutaminolysis, a metabolic pathway that plays a critical role in cellular energy production, biosynthesis, and redox balance. [] GLS1 has two splice variants: kidney-type glutaminase (KGA) and glutaminase C isoform (GAC), both located in the mitochondria. [] GLS1 is ubiquitously expressed, while its isoform, GLS2, is primarily found in the liver. [, ] Cancer cells often exhibit increased reliance on glutamine metabolism, making GLS1 a promising target for cancer therapy. []
The chemical reactions involving GLS1 inhibitors primarily revolve around their binding to the GLS1 enzyme. For instance, BPTES and CB-839 bind to the allosteric site of GLS1, inducing a conformational change that inhibits the enzyme's catalytic activity. [, ] Some GLS1 inhibitors are designed to covalently modify the enzyme, resulting in irreversible inhibition. []
GLS1 inhibitors primarily function by inhibiting the enzymatic activity of GLS1, thereby blocking the conversion of glutamine to glutamate. [] This inhibition can be achieved through various mechanisms, including:
CAS No.: 61389-70-6
CAS No.: 433-68-1
CAS No.: 16851-21-1
CAS No.: 41383-84-0
CAS No.: 168974-05-8